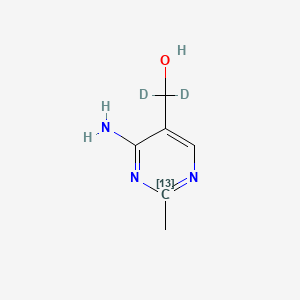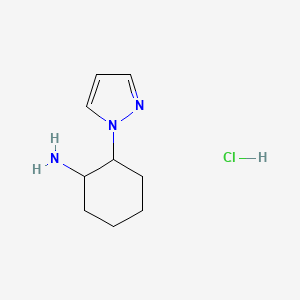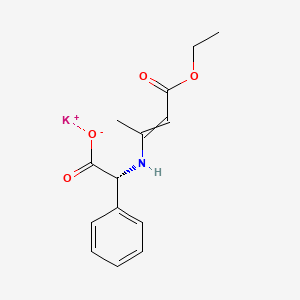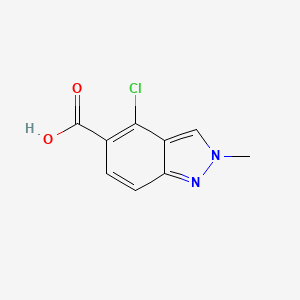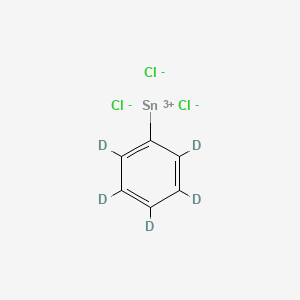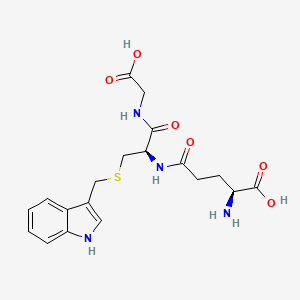
3-Glutathionyl-S-methylindolea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Glutathionyl-S-methylindolea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a glutathione moiety attached to a methylindole structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glutathionyl-S-methylindolea typically involves the conjugation of glutathione to a methylindole precursor. One common method involves the reaction of 3-methylindole with glutathione in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Glutathionyl-S-methylindolea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the glutathione moiety, which can participate in redox reactions and form disulfide bonds .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .
Aplicaciones Científicas De Investigación
3-Glutathionyl-S-methylindolea has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and the behavior of glutathione conjugates.
Biology: The compound is studied for its role in cellular detoxification processes and its interaction with various enzymes.
Medicine: Research is focused on its potential therapeutic applications, including its role in modulating oxidative stress and its potential as an anticancer agent.
Industry: It is used in the development of pharmaceuticals and as a biochemical reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Glutathionyl-S-methylindolea involves its interaction with cellular proteins and enzymes through the formation of disulfide bonds. The glutathione moiety plays a crucial role in detoxification processes by conjugating with reactive intermediates and facilitating their excretion from the cell. This compound also participates in redox signaling pathways, influencing cellular responses to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylindole: A precursor to 3-Glutathionyl-S-methylindolea, known for its role as a respiratory tract toxicant.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties and its role in modulating estrogen metabolism
Uniqueness
This compound is unique due to the presence of the glutathione moiety, which imparts distinct redox properties and enhances its biological activity. This makes it a valuable compound for studying cellular detoxification mechanisms and developing therapeutic agents .
Propiedades
Fórmula molecular |
C19H24N4O6S |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1H-indol-3-ylmethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H24N4O6S/c20-13(19(28)29)5-6-16(24)23-15(18(27)22-8-17(25)26)10-30-9-11-7-21-14-4-2-1-3-12(11)14/h1-4,7,13,15,21H,5-6,8-10,20H2,(H,22,27)(H,23,24)(H,25,26)(H,28,29)/t13-,15-/m0/s1 |
Clave InChI |
LLXMBNSNAAVMLO-ZFWWWQNUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


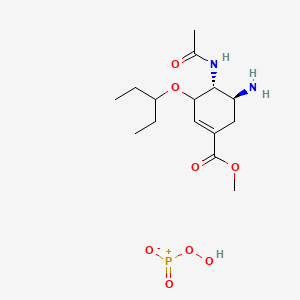

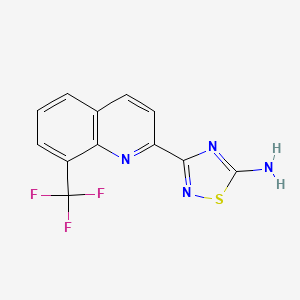

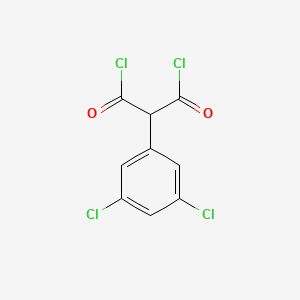
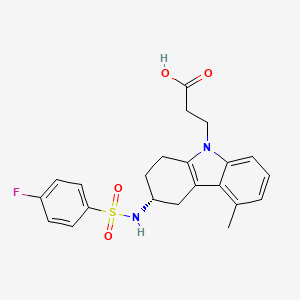

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
